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Compound of Interest

Compound Name: 2-Amino-2-methyloctanoic acid

CAS No.: 6173-77-9

Cat. No.: B1267516 Get Quote

Chemical Identity, Synthetic Methodologies, and Peptidomimetic Applications

Executive Summary
-Methyl-

-aminocaprylic acid (also known as 2-amino-2-methyloctanoic acid) is a non-proteinogenic,
quaternary

-amino acid. Structurally, it combines the lipophilic octyl side chain of caprylic acid with the
conformational rigidity characteristic of

-disubstituted amino acids (such as aminoisobutyric acid, Aib). This unique dual profile makes it
a critical tool in medicinal chemistry for stabilizing peptide secondary structures (particularly

-helices) and enhancing proteolytic resistance in peptide therapeutics.

Structural Characterization & Nomenclature
This compound belongs to the class of

-disubstituted amino acids, where the

-proton is replaced by a methyl group. This substitution creates a quaternary carbon center,
significantly restricting the available conformational space (

and
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torsion angles).

Chemical Identity
Property Detail

IUPAC Name 2-Amino-2-methyloctanoic acid

Common Name

-Methyl-

-aminocaprylic acid (

-Me-Aoc)

CAS Registry Number 6173-77-9

Molecular Formula

Molecular Weight 173.25 g/mol

SMILES CCCCCC(C)(N)C(=O)O

Classification
Lipophilic, non-proteinogenic, quaternary amino

acid

Stereochemistry
Unlike natural proteinogenic amino acids, the synthesis of

-methyl amino acids often yields a racemic mixture unless asymmetric catalysis or chiral
auxiliaries are employed.

Achiral Precursor: 2-Octanone

Chiral Forms: (

)-2-amino-2-methyloctanoic acid and (

)-2-amino-2-methyloctanoic acid.

Note on Helicity: In peptide sequences, the (

)-enantiomer typically promotes left-handed helicity, while the (
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)-enantiomer promotes right-handed helicity, analogous to Aib derivatives.

Synthetic Methodologies
The synthesis of sterically hindered quaternary amino acids requires specific methodologies to

overcome the energy barrier at the tetrasubstituted carbon.

The Bucherer-Bergs Reaction (Racemic Synthesis)
The most robust route for industrial-scale production is the Bucherer-Bergs reaction. This

multicomponent reaction converts a ketone into a hydantoin intermediate, which is

subsequently hydrolyzed to the free amino acid.

Protocol Overview:

Condensation: 2-Octanone reacts with potassium cyanide (KCN) and ammonium carbonate [

] in aqueous ethanol/methanol.

Cyclization: Formation of the 5-methyl-5-hexylhydantoin intermediate.

Hydrolysis: Alkaline hydrolysis (NaOH/Ba(OH)

) at elevated temperatures opens the ring to yield the racemic amino acid.

Diagram 1: Bucherer-Bergs Synthetic Pathway

Figure 1: Bucherer-Bergs synthesis pathway for sterically hindered alpha-methyl amino acids.
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Asymmetric Synthesis: Schöllkopf Bis-Lactim Ether
Method
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For drug development requiring high enantiomeric purity (ee > 95%), the Schöllkopf method is

the "gold standard."

Mechanistic Insight: This method utilizes a chiral auxiliary (typically L-Valine) to induce

stereochemical preference during the alkylation step.[1]

Cyclo-dipeptide Formation: Glycine and L-Valine form a diketopiperazine.

Bis-Lactim Ether: O-methylation creates the Schöllkopf reagent.

Metallation & Alkylation: Lithiation with n-BuLi followed by addition of 1-iodohexane (hexyl

iodide). The isopropyl group of valine sterically shields one face of the enolate, forcing the

electrophile to attack from the opposite side.

Hydrolysis: Mild acidic hydrolysis releases the chiral

-methyl amino acid and the valine methyl ester auxiliary.

Conformational Properties & Peptidomimetics[2]
The introduction of

-methyl-

-aminocaprylic acid into a peptide chain has profound effects on the molecule's 3D structure
and stability.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The presence of two alkyl groups (methyl and hexyl) on the

-carbon creates significant steric repulsion. This restricts the rotation around the

(

) and

(

) bonds.
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Result: The backbone is forced into a folded conformation to minimize steric clash.

Preferred Structure: Strong promotion of

-helices and

-helices.

Proteolytic Stability
Peptides containing

-disubstituted residues are highly resistant to enzymatic degradation.

Mechanism: The quaternary center prevents the formation of the transition state required for

protease cleavage (e.g., by chymotrypsin or trypsin).

Application: Ideal for extending the half-life (

) of peptide drugs in plasma.

Diagram 2: Conformational Restriction Logic
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Figure 2: Causal relationship between chemical structure and peptidomimetic properties.
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Analytical Profiling
To validate the synthesis of

-methyl-

-aminocaprylic acid, the following analytical signals are diagnostic.
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Technique Diagnostic Signal Interpretation

1H-NMR
Singlet at

ppm

Corresponds to the

-methyl group. The lack of

splitting (singlet) confirms it is

attached to a quaternary

carbon.

1H-NMR
Multiplet at

ppm

Terminal methyl of the octyl

chain.

13C-NMR
Peak at

ppm

Quaternary

-carbon (

).

IR Spectroscopy

Band at

cm

Carboxylate asymmetric

stretch (zwitterionic form).

Applications in Drug Development[2][3]
Lipophilicity Tuning
Unlike Aib (which has two methyl groups),

-methyl-

-aminocaprylic acid introduces a significant hydrophobic tail (C8).

Membrane Permeability: The increased lipophilicity (LogP) enhances the peptide's ability to

penetrate cell membranes or cross the blood-brain barrier.

Receptor Binding: The hexyl chain can occupy hydrophobic pockets in GPCRs or enzyme

active sites, increasing binding affinity.

Case Study: ApoA-I Mimetics
Research into apolipoprotein A-I (ApoA-I) mimetics has utilized
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-methylated amino acids to stabilize amphipathic helices. The incorporation of long-chain
derivatives like

-Me-Aoc allows for the precise tuning of the hydrophobic face of the helix, improving
cholesterol efflux capacity while maintaining metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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